molecular formula C17H20N4O4S B2624782 1-(2-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1251612-31-3

1-(2-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2624782
CAS No.: 1251612-31-3
M. Wt: 376.43
InChI Key: PVDZHYCCJUHMAP-UHFFFAOYSA-N
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Description

The compound 1-(2-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione features a benzimidazole core linked to an azetidine (4-membered nitrogen heterocycle) via a sulfonyl-ethyl spacer, further connected to a piperidine-2,6-dione moiety. This hybrid structure combines the pharmacophoric benzimidazole group—known for its role in targeting enzymes and receptors—with a constrained azetidine ring and a diketopiperidine scaffold, which may enhance metabolic stability and conformational rigidity .

Properties

IUPAC Name

1-[2-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-15-6-3-7-16(23)21(15)8-9-26(24,25)20-10-12(11-20)17-18-13-4-1-2-5-14(13)19-17/h1-2,4-5,12H,3,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDZHYCCJUHMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional components, including a benzimidazole moiety, an azetidine ring, and a piperidine dione structure. The molecular formula is C16H20N4O3SC_{16}H_{20}N_4O_3S, with a molecular weight of approximately 364.42 g/mol.

Structural Characteristics

ComponentDescription
BenzimidazoleA bicyclic structure that contributes to the compound's biological activity.
AzetidineA four-membered nitrogen-containing ring that may affect pharmacokinetics.
Piperidine DioneProvides stability and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the azetidine core.
  • Coupling with the benzimidazole moiety.
  • Introduction of the sulfonyl group followed by cyclization to form the piperidine dione.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, a study found that similar compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa) . The mechanism often involves inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

The compound has shown promising results against Gram-positive and Gram-negative bacteria. The presence of the benzimidazole moiety is crucial for its antimicrobial action, likely due to its ability to interfere with DNA synthesis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Carbonic Anhydrase : Some derivatives showed selective inhibition against tumor-associated isoforms (hCA IX, hCA XII) while sparing cytosolic forms .
  • Kinase Inhibition : Compounds with similar structures have been reported to inhibit kinases involved in cancer signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • Benzimidazole Substituents : Modifications on the benzimidazole ring can enhance anticancer potency.
  • Azetidine Variants : Alterations in the azetidine structure can affect binding affinity to target proteins.
  • Piperidine Modifications : Changes in substituents on the piperidine ring influence pharmacokinetic properties.

Case Studies

  • Study on Anticancer Activity : A series of synthesized analogs were tested against MCF-7 breast cancer cells, revealing that certain modifications led to enhanced cytotoxicity with IC50 values as low as 0.0585 μg/mL compared to standard drugs .
  • Antimicrobial Evaluation : In vitro studies demonstrated that compounds derived from this scaffold exhibited significant antibacterial activity against resistant strains of bacteria, showcasing their potential as therapeutic agents in treating infections .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The sulfonamide group in this compound enhances its interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines .
    • Case Study : A study on similar benzimidazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that modifications like those present in 1-(2-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione could yield promising results .
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Benzimidazole derivatives have been reported to possess broad-spectrum antimicrobial effects against bacteria and fungi .
    • Research Findings : A related study found that imidazole-based compounds exhibited significant antibacterial activity, indicating that the introduction of the benzimidazole moiety could enhance the antimicrobial profile of this compound .

Computational Studies

Quantum chemical investigations have provided insights into the electronic properties and stability of this compound. Computational methods such as Density Functional Theory (DFT) have been employed to predict its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole-Urea Derivatives ()

Compounds such as 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylurea (3a) and its analogs (3b–3e) share the benzimidazole core but differ in linker groups and substituents. Key distinctions include:

  • Linker Chemistry: The target compound employs a sulfonyl-ethyl-azetidine linker, whereas urea derivatives use a urea (-NH-C(=O)-NH-) bridge.
  • Synthetic Routes: Urea derivatives are synthesized via reactions of 2-(1H-benzimidazol-2-yl)aniline with isocyanates under nitrogen, followed by ethanol recrystallization. In contrast, the target compound’s synthesis likely involves sulfonation and azetidine ring formation, which may require more complex purification (e.g., column chromatography vs. recrystallization) .
  • The diketopiperidine moiety in the target may confer improved blood-brain barrier penetration compared to aryl-substituted ureas .
Table 1: Key Differences Between Target Compound and Benzimidazole-Ureas
Feature Target Compound Benzimidazole-Ureas (3a–3e)
Linker Sulfonyl-ethyl-azetidine Urea
Heterocyclic Core Benzimidazole + azetidine + diketopiperidine Benzimidazole + aryl/alkyl substituents
Synthesis Complexity Likely multi-step (sulfonation, azetidine) Single-step urea coupling
Purification Column chromatography (implied) Recrystallization (ethanol)

Piperidine/Piperazine-Containing Benzimidazoles ()

Compounds like UPCDC30250 () and the dimaleate derivative in integrate benzimidazole with piperidine/piperazine groups. Comparisons include:

  • Structural Motifs : UPCDC30250 features a piperazine-ethyl-piperidine chain, while the target compound uses a sulfonyl-ethyl-azetidine linker. The azetidine’s smaller ring size (4-membered vs. 6-membered piperidine) may reduce steric hindrance and improve binding to compact active sites .
  • Therapeutic Applications : The dimaleate derivative in targets cancer and neurological disorders, suggesting shared therapeutic avenues. The diketopiperidine in the target compound could modulate solubility and bioavailability compared to piperazine-based analogs .
  • Synthesis : UPCDC30250 employs Pd-catalyzed cross-coupling, whereas the target compound’s synthesis may require sulfonyl chloride reactions, which are sensitive to moisture and require stringent conditions .

Anticancer Benzimidazole-Propenones ()

Derivatives such as 1-(1H-benzo[d]imidazol-2-yl)-3-(3-chlorophenyl)-prop-2-enone () exhibit potent anticancer activity. Contrasts with the target compound include:

  • Functional Groups: Propenone derivatives rely on α,β-unsaturated ketones for Michael addition-mediated cytotoxicity, while the target compound’s sulfonyl and diketopiperidine groups may act via protease inhibition or protein-binding mechanisms .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves coupling a benzoimidazole-containing azetidine scaffold with a sulfonyl-ethyl-piperidine-2,6-dione moiety. Key intermediates include (3-(1H-benzo[d]imidazol-2-yl)azetidine) and sulfonated ethyl linkers. Reaction optimization often employs nucleophilic substitution or sulfonation reactions under anhydrous conditions. Structural validation of intermediates via 1H^1H-NMR and LC-MS is critical to ensure purity before proceeding to final coupling steps .

Q. How is structural validation performed, and which spectroscopic techniques are most critical?

Comprehensive structural validation requires multi-technique approaches:

  • 1H^1H-NMR/13C^{13}C-NMR : Confirm proton environments and carbon backbone integrity, particularly for distinguishing azetidine and piperidine rings.
  • FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1174 cm1^{-1}, C=O of piperidinedione at ~1731 cm1^{-1}).
  • LC-MS/HRMS : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What in vitro assays are recommended for initial antimicrobial activity screening?

Standard assays include:

  • Broth microdilution (CLSI guidelines): Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Zone of inhibition assays : Compare efficacy to reference antibiotics like ciprofloxacin.
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects. Note discrepancies in activity across studies may arise from strain-specific resistance mechanisms or assay conditions (e.g., pH, inoculum size) .

Advanced Research Questions

Q. How can the sulfonation step be optimized using Design of Experiments (DoE)?

Apply response surface methodology (RSM) to optimize reaction variables:

  • Factors : Temperature (40–100°C), sulfonating agent equivalents (1.2–2.5 eq.), reaction time (4–24 hrs).
  • Responses : Yield, purity (HPLC), byproduct formation.
  • Statistical tools : Central composite design (CCD) or Box-Behnken models to identify interactions between factors. Validate with ANOVA and residual analysis .

Q. How to resolve contradictions in reported antimicrobial efficacy across studies?

Systematic approaches include:

  • Strain panel expansion : Test clinical isolates with documented resistance profiles.
  • Assay standardization : Control variables like media composition (e.g., cation-adjusted Mueller-Hinton broth), incubation time, and inoculum preparation.
  • Mechanistic studies : Compare membrane permeabilization (via SYTOX Green uptake) or efflux pump inhibition (using phenylalanine-arginine β-naphthylamide) to contextualize activity discrepancies .

Q. How can molecular docking predict binding affinity with microbial targets?

  • Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or DNA gyrase, critical for bacterial survival.
  • Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
  • Validation : Compare docking scores with experimental IC50_{50} values. Adjust force fields (e.g., OPLS4) to improve predictive accuracy .

Q. What methods assess pharmacokinetic properties like metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 isoforms.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Q. How to design multi-target inhibition studies for polypharmacological effects?

  • Target prioritization : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify off-target interactions.
  • Functional assays : Combine enzyme inhibition (e.g., kinase profiling) with phenotypic screening (e.g., anti-biofilm activity).
  • Data integration : Apply systems pharmacology models to correlate multi-target engagement with observed efficacy .

Q. What computational approaches guide novel derivative synthesis?

  • Reaction pathway prediction : Use DFT calculations (Gaussian, ORCA) to model sulfonation or cyclization energetics.
  • Retrosynthetic analysis : Leverage AI-based platforms (e.g., Chematica) to propose feasible routes.
  • ADMET prediction : SwissADME or ADMETlab to filter derivatives with poor bioavailability/toxicophores .

Q. How can stability studies inform formulation strategies?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
  • pH-rate profiling : Assess hydrolysis susceptibility in buffers (pH 1–10).
  • Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) via DSC/TGA to detect interactions .

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